3-Ethoxyphenylacetonitrile

Lipophilicity LogP Partition coefficient

3-Ethoxyphenylacetonitrile (CAS 74205-55-3) is a meta-substituted arylacetonitrile derivative with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. The compound features an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring, connected to an acetonitrile (-CH₂CN) moiety, and is supplied as a liquid at room temperature with a typical commercial purity specification of ≥95%.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 74205-55-3
Cat. No. B1352148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyphenylacetonitrile
CAS74205-55-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)CC#N
InChIInChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3
InChIKeyMBJQDUQVRZNFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxyphenylacetonitrile (CAS 74205-55-3): Meta-Ethoxy Substituted Phenylacetonitrile Building Block for Medicinal Chemistry and Organic Synthesis


3-Ethoxyphenylacetonitrile (CAS 74205-55-3) is a meta-substituted arylacetonitrile derivative with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The compound features an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring, connected to an acetonitrile (-CH₂CN) moiety, and is supplied as a liquid at room temperature with a typical commercial purity specification of ≥95% . It belongs to the broader class of alkoxyphenylacetonitriles, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry, particularly as intermediates for pharmacologically active compounds including central nervous system agents and macrolide antibiotics [1].

Why 3-Ethoxyphenylacetonitrile Cannot Be Casually Replaced by Other Alkoxy-Substituted or Positional Isomer Analogs


Substitution of the ethoxy group (methoxy, hydroxy, or unsubstituted) or relocation to the ortho or para position produces compounds with materially different physicochemical properties that directly impact synthetic handling, purification strategy, and biological performance. The meta-ethoxy configuration of 3-ethoxyphenylacetonitrile confers a distinct LogP of approximately 2.15, compared to ~1.76 for the 3-methoxy analog, ~1.56 for unsubstituted phenylacetonitrile, and ~1.37 for the 3-hydroxy congener . Furthermore, the compound is a liquid at ambient temperature (boiling point 103 °C at 1 mm Hg), whereas the 2-ethoxy (mp 32–34 °C) and 4-ethoxy (mp 44 °C) positional isomers are crystalline solids requiring different dissolution and dispensing protocols [1]. These differences in lipophilicity and physical state are not trivial—they affect phase-transfer behavior, extraction efficiency, chromatographic mobility, and membrane permeability in biological assays, making direct interchange without re-optimization of experimental conditions unreliable [2].

Quantitative Differential Evidence for 3-Ethoxyphenylacetonitrile Versus Key Comparators


Lipophilicity Advantage: LogP of 3-Ethoxyphenylacetonitrile vs. 3-Methoxy, Unsubstituted, and 3-Hydroxy Analogs

The experimentally determined LogP of 3-ethoxyphenylacetonitrile is 2.15 , which is approximately 0.39 log units higher than the closely related 3-methoxyphenylacetonitrile (LogP = 1.76) , approximately 0.59 log units higher than unsubstituted phenylacetonitrile (LogP = 1.56) [1], and approximately 0.79 log units higher than 3-hydroxyphenylacetonitrile (LogP ≈ 1.37) [2]. This stepwise increase in lipophilicity with the ethyl homolog of the alkoxy series translates to a predicted ~2.5-fold greater octanol-water partition coefficient relative to the 3-methoxy analog.

Lipophilicity LogP Partition coefficient Drug-likeness

Physical State Differentiation: Liquid Handling Advantage of 3-Ethoxyphenylacetonitrile Over Solid Positional Isomers

3-Ethoxyphenylacetonitrile is a liquid at room temperature with a boiling point of 103 °C at 1 mm Hg and a density of 1.03 g/cm³ . In contrast, the 2-ethoxy positional isomer (CAS 74205-51-9) is a solid with a melting point of 32–34 °C , and the 4-ethoxy positional isomer (CAS 6775-77-5) is a solid with a melting point of 44 °C . This means that for automated liquid handling systems, high-throughput dispensing, or gravimetric dosing in parallel synthesis, the 3-ethoxy (meta) isomer offers direct usability without the need for pre-dissolution or heating steps required by its ortho and para counterparts.

Physical state Handling Dispensing Solubility

Distillation-Friendly Boiling Point: Purification Advantage Under Reduced Pressure

The boiling point of 3-ethoxyphenylacetonitrile at reduced pressure is reported as 103 °C at 1 mm Hg . This is substantially lower than the boiling points of its comparators under analogous conditions: 3-methoxyphenylacetonitrile boils at 164–165 °C at 20 mm Hg , and 4-ethoxyphenylacetonitrile boils at approximately 282 °C at 760 mm Hg (estimated ~150 °C at 11 Torr) . The lower boiling point of the 3-ethoxy isomer under reduced pressure facilitates purification by fractional distillation with reduced thermal stress, which is particularly advantageous when the compound is employed as a reactive intermediate that may undergo thermal degradation or polymerization at elevated temperatures.

Boiling point Distillation Purification Reduced pressure

Phase Transfer Catalysis Efficiency: Yield Improvement for Alkoxyphenylacetonitriles Using Aqueous KOH vs. Traditional n-BuLi Methodology

Alkoxyphenylacetonitriles, including the 3-ethoxy derivative, serve as key intermediates for venlafaxine-type antidepressants. The traditional synthesis via n-butyl lithium-mediated condensation of 4-methoxyphenylacetonitrile with cyclohexanone in THF/cyclohexane yields less than 50% of the desired product [1]. In contrast, the phase transfer catalysis (PTC) method using aqueous NaOH or KOH with tetrabutylammonium bromide (TBAB) as catalyst, conducted at 18–27 °C without organic solvents, achieves isolated yields of 90–95% for the same transformation [1]. While the patent examples specifically use the 4-methoxy substrate, the claims broadly encompass all alkoxyphenylacetonitriles (R₁ = C₁–C₁₀ alkyl), and the PTC mechanism is general for the class [2]. Independent studies further demonstrate that increasing aqueous KOH concentration from 50% to 60–75% significantly improves both yield and purity by suppressing competitive β-elimination side reactions [3].

Phase transfer catalysis Synthetic yield Green chemistry Process chemistry

Meta-Position Electronic Effect: Differential Reactivity and Directing Influence in Electrophilic Aromatic Substitution vs. Ortho/Para Isomers

The ethoxy group is an ortho/para-directing, ring-activating substituent in electrophilic aromatic substitution (EAS) due to its +M (resonance) effect. However, the acetonitrile (-CH₂CN) substituent exerts a competing electron-withdrawing inductive effect at the meta position. In 3-ethoxyphenylacetonitrile, the two substituents are meta to each other, which places the ring position para to the ethoxy group (C-4/C-6) under the activating influence of -OEt alone, while the position ortho to -OEt (C-2) is subject to steric and electronic modulation by the adjacent -CH₂CN group [1]. This regiochemical relationship is fundamentally different from the 2-ethoxy isomer (where -OEt and -CH₂CN are ortho) and the 4-ethoxy isomer (where they are para), leading to distinct reactivity profiles in further functionalization reactions such as nitration, halogenation, or Friedel-Crafts acylation [2]. The meta relationship also positions the nitrile carbon at a different through-space distance from the ether oxygen, which can influence metal coordination geometry in catalytic applications.

Regioselectivity Meta-directing Electronic effects SAR

High-Value Application Scenarios Where 3-Ethoxyphenylacetonitrile Provides a Documented Advantage


Medicinal Chemistry: Synthesis of CNS-Active Phenethylamine Derivatives via Nitrile Alkylation-Reduction Sequences

3-Ethoxyphenylacetonitrile serves as a precursor for 1-(3-ethoxyphenyl)-N-methylpropan-2-amine through alkylation with methylamine followed by imine reduction . The meta-ethoxy substitution pattern on the phenyl ring is a critical pharmacophoric feature in this scaffold class, and the liquid physical state of the 3-ethoxy nitrile intermediate (as opposed to solid ortho/para isomers) facilitates the alkylation step under neat or high-concentration conditions. The higher LogP of the ethoxy vs. methoxy analog (ΔLogP ≈ +0.39) also predicts superior blood-brain barrier penetration for the final amine product, an important consideration in CNS drug discovery programs .

Process Chemistry: Scalable Venlafaxine-Type Antidepressant Intermediate Synthesis via Phase Transfer Catalysis

Patents explicitly identify alkoxyphenylacetonitriles as key intermediates for the synthesis of venlafaxine and related serotonin-norepinephrine reuptake inhibitors (SNRIs) [1]. The phase transfer catalysis protocol using aqueous base and TBAB achieves 90–95% yield without organic solvents or pyrophoric reagents, representing a significantly greener and more economical route compared to the original n-BuLi method (<50% yield). While the literature primarily demonstrates this with the 4-methoxy substrate, the patent claims cover all alkoxy variants (R₁ = alkyl), and the 3-ethoxy substitution offers the additional advantage of liquid-phase handling for continuous flow chemistry applications [1].

Synthetic Organic Chemistry: Precursor to 3-Ethoxyphenylacetic Acid for Anti-Inflammatory Scaffold Exploration

Hydrolysis of the nitrile group in 3-ethoxyphenylacetonitrile yields 3-ethoxyphenylacetic acid, a compound that has been investigated for potential anti-inflammatory and analgesic properties . The meta-ethoxy substitution differentiates this scaffold from the more common para-substituted phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid, a known COX-2 metabolite biomarker), providing access to a distinct region of chemical space in fragment-based drug discovery and structure-activity relationship (SAR) campaigns .

Macrolide Antibiotic Derivatization: Intermediate for Erythromycin Analogs

3-Ethoxyphenylacetonitrile has been reported as an intermediate in the synthesis of erythromycin derivatives . The erythromycin class of macrolide antibiotics continues to be an active area of research for overcoming bacterial resistance, and the ability to introduce a 3-ethoxyphenylacetonitrile-derived substructure onto the macrolide scaffold offers a distinct vector for diversification that is not accessible using the more common 4-substituted or unsubstituted phenylacetonitrile building blocks [1]. The liquid handling properties of this intermediate are particularly advantageous in the multi-step semisynthetic sequences typical of macrolide modification.

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